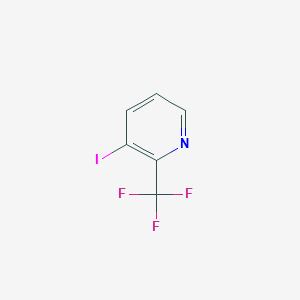

3-Iodo-2-(trifluoromethyl)pyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Life Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that hold a position of immense importance in the fields of organic synthesis and life sciences. researchgate.netresearchgate.netnih.gov The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a common structural motif found in a vast array of natural products, including vitamins and alkaloids. researchgate.netnih.gov In organic chemistry, pyridine derivatives serve as crucial intermediates and are widely used as scaffolds for the design and synthesis of more complex molecules. nih.gov Their utility also extends to applications in functional nanomaterials and as ligands in organometallic catalysis. nih.gov

In the life sciences, the significance of pyridine derivatives is underscored by their diverse and potent biological activities. These compounds have been extensively investigated and have shown promise as anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antitumor agents. researchgate.netwisdomlib.orgglobalresearchonline.net The presence of the pyridine nucleus in numerous pharmaceutical drugs highlights its role as a key pharmacophore in medicinal chemistry. researchgate.netnih.gov Furthermore, the adaptability of the pyridine ring allows for chemical modifications that can fine-tune the pharmacological properties of a molecule, leading to the development of new therapeutic agents. nih.govglobalresearchonline.net

Role of Halogenated and Trifluoromethylated Pyridines as Key Structural Motifs in Advanced Chemical Research

Halogenated and trifluoromethylated pyridines represent a particularly important subclass of pyridine derivatives, serving as key structural motifs in advanced chemical research. The introduction of halogen atoms and trifluoromethyl (CF3) groups onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its reactivity, lipophilicity, and metabolic stability.

The trifluoromethyl group, in particular, is a highly sought-after substituent in drug design and agrochemical research. nih.govmdpi.com Its strong electron-withdrawing nature can significantly alter the electronic properties of the pyridine ring. nih.gov This modification can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability, thereby increasing its efficacy and duration of action. mdpi.com The incorporation of a trifluoromethyl group is a well-established strategy to block metabolic hotspots on a molecule and to deactivate aromatic rings, leading to a longer half-life. mdpi.com

The presence of a halogen atom, such as iodine, provides a reactive handle for further chemical transformations. vulcanchem.com Iodinated pyridines are valuable intermediates in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which allow for the facile introduction of a wide range of substituents. vulcanchem.com This versatility makes halogenated pyridines powerful building blocks for the construction of complex molecular architectures with tailored properties for applications in medicinal chemistry, materials science, and crop protection. nih.govvulcanchem.comresearchgate.net

Overview of Research Trajectories for 3-Iodo-2-(trifluoromethyl)pyridine

Research concerning this compound is primarily centered on its utility as a versatile synthetic intermediate. The compound's structure, featuring an iodine atom at the 3-position and a trifluoromethyl group at the 2-position of the pyridine ring, offers a unique combination of reactivity and functionality.

Key research trajectories for this compound include:

Synthetic Methodology Development: Efforts are ongoing to develop efficient and selective methods for the synthesis of this compound itself. This includes exploring various synthetic routes, such as the halogenation of pre-functionalized pyridine precursors.

Cross-Coupling Reactions: A significant area of research involves the use of this compound in transition metal-catalyzed cross-coupling reactions. The reactive carbon-iodine bond allows for the introduction of a diverse array of functional groups, leading to the synthesis of novel and complex pyridine derivatives.

Medicinal Chemistry Applications: The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates. vulcanchem.com Consequently, this compound serves as a valuable scaffold for the development of new therapeutic agents. Researchers are exploring the biological activities of its derivatives, with potential applications in various disease areas.

Agrochemical Research: Trifluoromethylpyridine derivatives have found significant use in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govresearchgate.net Research is being conducted to synthesize and evaluate new agrochemicals derived from this compound.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H3F3IN |

| Molecular Weight | 272.99 g/mol |

| CAS Number | 25210502 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIRKFLGSOEBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649101 | |

| Record name | 3-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-71-4 | |

| Record name | 3-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Approaches to 3 Iodo 2 Trifluoromethyl Pyridine and Its Analogs

Precursor-Based Synthesis and Derivatization Routes

This category of synthetic strategies focuses on the construction of the target molecule from precursors that already contain either the pyridine (B92270) ring or the trifluoromethyl group. These methods often involve halogenation, trifluoromethylation, or ring construction reactions.

Halogenation Reactions of Pyridine Derivatives

A common and practical route to 3-iodo-2-(trifluoromethyl)pyridine involves the halogenation of pre-existing pyridine derivatives. This can be achieved through several pathways, including:

Direct Iodination: While direct iodination of 2-(trifluoromethyl)pyridine (B1195222) can be challenging due to the deactivating effect of the trifluoromethyl group, specialized methods can be employed.

Halogen Exchange: A more frequently utilized strategy is the halogen exchange reaction, where a different halogen, typically chlorine or bromine, is substituted with iodine. For instance, 2-chloro-3-(trifluoromethyl)pyridine (B31430) can be converted to its iodo-counterpart. This process often requires the use of an iodine source, such as sodium iodide, and may be facilitated by a catalyst.

It is important to note that the direct chlorination and subsequent fluorination of picoline derivatives is a major industrial method for producing trifluoromethylpyridines, which can then serve as precursors for iodination. researchoutreach.org For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate synthesized via this route. researchoutreach.org

Introduction of Trifluoromethyl Groups via Active Species (e.g., Trifluoromethyl Copper)

Another key strategy involves the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring. This is often accomplished using organometallic reagents, with trifluoromethyl copper ("CuCF3") being a prominent example. wikipedia.org

This method typically involves the reaction of an iodopyridine with a trifluoromethyl source in the presence of a copper catalyst. The "CuCF3" species can be generated in situ from various precursors, including:

Trifluoromethyltrimethylsilane (TMSCF3): In the presence of a copper(I) salt and a fluoride (B91410) source, TMSCF3 serves as an effective trifluoromethylating agent for iodo- and bromopyridines. researchgate.netorganic-chemistry.org

Trifluoroacetate (B77799): As an economical source, trifluoroacetate can be decarboxylated in the presence of a copper catalyst to generate the active trifluoromethylating species. beilstein-journals.org

The reactivity in these copper-catalyzed trifluoromethylations can be influenced by the position of the iodo group on the pyridine ring. Studies have shown that while 2-iodopyridines can be converted to their trifluoromethylated counterparts in high yields, the reactions with 3- and 4-iodopyridines may result in more moderate yields. researchgate.net

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Iodopyridine Derivatives

| Starting Material | Product | Reagents | Yield |

| 3-Iodopyridine derivatives | 3-(Trifluoromethyl)pyridine (B54556) derivatives | Cu catalyst, CF3 source | High conversion observed |

| 3-Iodo-2-methoxyquinoline | 2-Methoxy-3-(trifluoromethyl)quinoline | Cu catalyst, CF3 source | 40% |

| 3-Iodo-4-methoxyquinoline | 1-Methyl-3-(trifluoromethyl)-4-quinolone | Cu catalyst, CF3 source | Not specified, O-N methyl migration observed |

Data sourced from a study on copper-catalyzed trifluoromethylation of alkoxy-substituted iodopyridines and their benzologs. nih.gov

Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. nih.govrsc.orgnih.gov This approach offers a high degree of control over the final substitution pattern.

Various trifluoromethyl-containing building blocks are employed in these cyclocondensation reactions, including: nih.govrsc.org

Trifluoroacetimidoyl derivatives rsc.org

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov

Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.gov

These building blocks can undergo reactions with suitable partners to form the pyridine ring. For instance, cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles provides a regioselective route to α-trifluoromethylated pyridines. nih.gov This method has been shown to be effective for a variety of nitriles and can be performed on a gram scale. nih.gov

Regioselective Functionalization Methodologies

Achieving specific substitution patterns on the pyridine ring is crucial for tailoring the properties of the final compound. Regioselective functionalization methodologies allow for the precise introduction of substituents at desired positions.

Directed Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting lithiated intermediate can then be quenched with an electrophile, such as iodine, to introduce the desired substituent.

For trifluoromethyl-substituted pyridines, the trifluoromethyl group itself can act as a directing group, although its effectiveness can vary. organic-chemistry.org Depending on the specific reagents and reaction conditions, 2-(trifluoromethyl)pyridine can be selectively metalated and subsequently functionalized at either the 3- or 6-position. capes.gov.br Similarly, 4-(trifluoromethyl)pyridine (B1295354) can be deprotonated at either the 2- or 3-position. capes.gov.br However, 3-(trifluoromethyl)pyridine tends to undergo nucleophilic addition rather than deprotonation under these conditions. capes.gov.br

The choice of base is critical in these reactions. Highly hindered amide bases like TMPMgCl•LiCl have proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu

Table 2: Directed Metalation of Pyridine Derivatives

| Starting Material | Directing Group | Reagents | Position of Metalation |

| 2-(Trifluoromethyl)pyridine | -CF3 | Varies | 3- or 6-position |

| 4-(Trifluoromethyl)pyridine | -CF3 | Varies | 2- or 3-position |

| Pyridine with OCONEt2 DMG | -OCONEt2 | sec-BuLi, TMEDA | Ortho to DMG |

Information compiled from studies on directed metalation of trifluoromethyl-substituted pyridines and other pyridine derivatives. capes.gov.brharvard.edu

Site-Selective Electrophilic Substitution Strategies

Electrophilic aromatic substitution (EAS) is another fundamental strategy for functionalizing pyridine rings. However, the pyridine ring is generally less reactive towards electrophiles than benzene, and the trifluoromethyl group further deactivates the ring, making these reactions challenging. rsc.org

Despite these challenges, methods for site-selective electrophilic substitution have been developed. For instance, the nitration of pyridine-N-oxide, a more activated derivative, can occur. rsc.org The regioselectivity of such reactions can be influenced by the reaction conditions and the presence of explicit solvent molecules. rsc.org

For the specific introduction of an iodo group, electrophilic iodination can be employed, although the regioselectivity will be dictated by the electronic properties of the substituted pyridine ring.

A notable recent development is the 3-position-selective C(sp²)–H trifluoromethylation of pyridine rings through nucleophilic activation. chemistryviews.orgacs.org This method involves hydrosilylation of the pyridine derivative, followed by reaction with a nucleophilic trifluoromethyl source. chemistryviews.org This approach provides a novel way to access 3-trifluoromethylated pyridines, which can then potentially be subjected to further functionalization, such as iodination at another position.

Multi-Component Reactions and Cascade Cyclizations in Pyridine Synthesis

Multi-component reactions (MCRs) and cascade cyclizations have emerged as powerful tools in synthetic chemistry, offering atom economy and operational simplicity by combining multiple reaction steps into a single pot process. While a direct multi-component synthesis of this compound has not been extensively reported, plausible strategies can be devised based on established methodologies for constructing substituted pyridines.

One potential approach involves a [2+2+2] cycloaddition, a reaction that can be catalyzed by various transition metals to form a pyridine ring from two alkyne molecules and a nitrile. acsgcipr.org A hypothetical MCR for this compound could involve the cycloaddition of a trifluoromethyl-containing nitrile with appropriate alkyne partners. The introduction of the iodine at the 3-position could be achieved either by using a pre-iodinated building block or through a subsequent regioselective iodination step.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner, also offer a promising avenue. For instance, a cascade process could be initiated by a Michael addition, followed by a series of intramolecular cyclizations and eliminations to construct the pyridine core. An isothiourea-mediated one-pot Michael addition/lactonization/thiol elimination cascade has been described for the synthesis of trifluoromethyl-substituted 2-pyrones, which can be precursors to pyridines. nih.gov Adapting such a strategy to incorporate an iodine source could lead to the desired product.

Visible-light-induced radical cascade reactions have also gained prominence for the synthesis of trifluoromethylated heterocycles. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. A conceivable cascade could involve the radical trifluoromethylation of an appropriately substituted alkene or alkyne, followed by an intramolecular cyclization and subsequent iodination.

Furthermore, iodine-catalyzed multi-component reactions have been successfully employed for the synthesis of various nitrogen-containing heterocycles, such as imidazopyridines. nih.govacs.org These reactions often proceed via the in-situ formation of an iodinated intermediate, which then undergoes further transformations. A similar strategy could be envisioned for the synthesis of this compound, where molecular iodine acts as both a catalyst and an iodine source in a one-pot reaction with suitable precursors.

| Reaction Type | Key Features | Potential for this compound Synthesis |

| [2+2+2] Cycloaddition | Convergent, atom-economical. acsgcipr.org | Use of a trifluoromethyl-containing nitrile and an iodinated alkyne. |

| Cascade Cyclization | Step-economical, forms multiple bonds in one pot. nih.gov | Adaptation of known cascades to incorporate an iodine source or iodinated starting material. |

| Visible-Light-Induced Radical Cascade | Mild reaction conditions, high functional group tolerance. nih.gov | Radical trifluoromethylation followed by cyclization and iodination. |

| Iodine-Catalyzed MCR | In-situ formation of iodinated intermediates. nih.govacs.org | One-pot reaction using molecular iodine as a catalyst and iodine source. |

Scalable Synthesis and Process Chemistry Development

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry principles, including cost-effectiveness, safety, and environmental impact. While a specific industrial process for this compound is not publicly detailed, insights can be drawn from the manufacturing of other trifluoromethylpyridine derivatives. nih.govjst.go.jp

A common industrial strategy for producing trifluoromethylpyridines involves the halogen exchange (Halex) reaction, where a trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like hydrogen fluoride (HF). google.com This is often preceded or followed by chlorination of the pyridine ring. nih.govjst.go.jp A potential scalable route to this compound could start from a readily available picoline isomer. This would involve a series of steps, including chlorination, fluorination, and finally, iodination.

The iodination step itself can be challenging on a large scale. A Finkelstein-type reaction, where a chloro or bromo substituent is exchanged for iodine, is a possibility. Copper(I) iodide is often used as a catalyst in such transformations. chemicalbook.com Alternatively, direct C-H iodination of a 2-(trifluoromethyl)pyridine precursor could be explored, although regioselectivity can be an issue. rsc.org

The purification of the final product is a critical aspect of process chemistry. Due to the relatively high boiling point of many iodinated compounds, distillation is a common purification method. google.com However, the presence of impurities with similar boiling points can necessitate other techniques like crystallization or chromatography, which can be more costly on an industrial scale. The development of a robust purification protocol is therefore essential for obtaining high-purity this compound.

Key considerations for the scalable synthesis of this compound are summarized in the table below:

| Process Aspect | Key Considerations | Potential Solutions |

| Starting Materials | Availability, cost, and number of synthetic steps. | Use of inexpensive and readily available picoline isomers. |

| Reaction Conditions | Safety (e.g., handling of HF), efficiency, and waste generation. | Optimization of reaction parameters, use of catalysts to improve efficiency, and development of green synthetic routes. |

| Iodination Method | Cost of iodine source, regioselectivity, and efficiency. | Exploration of direct C-H iodination or efficient Finkelstein-type reactions. chemicalbook.comrsc.org |

| Purification | Purity requirements, cost, and scalability of the method. | Development of efficient distillation and/or crystallization protocols. google.com |

Advanced Reactivity and Mechanistic Studies of 3 Iodo 2 Trifluoromethyl Pyridine

Carbon-Iodine Bond Activation and Transformations

The carbon-iodine (C-I) bond in 3-iodo-2-(trifluoromethyl)pyridine is a key site for a variety of chemical transformations. Its reactivity allows for the introduction of diverse functional groups through several mechanisms.

Nucleophilic Substitution Reactions

The halogen atom in this compound can be replaced by other functional groups through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, kinetic studies on the pyridinolysis of related aryl compounds have shown that the reaction mechanism can change from a rate-limiting breakdown of a tetrahedral intermediate to its formation as the basicity of the pyridine (B92270) nucleophile increases. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are another important transformation for this compound. This process typically involves the use of organolithium or Grignard reagents to replace the iodine atom with a metal, creating a more reactive organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents onto the pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, largely due to the reactive C-I bond.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions involving this compound. mdpi.com Reactions such as the Suzuki-Miyaura coupling, which pairs the pyridine derivative with boronic acids, are common. These reactions can also be used for carbonylative coupling, where a carbonyl group is inserted, leading to the formation of ketones. rsc.org Mechanistic studies suggest that these reactions often proceed through a catalytic cycle involving an acylpalladium intermediate. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Reactant | Product | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst | Boronic acids | Aryl or alkyl substituted pyridines | |

| Carbonylative Coupling | Palladium catalyst | Organocopper reagent | Aryl trifluoromethyl ketones | rsc.org |

Copper-Mediated Transformations

Copper-mediated reactions offer a complementary approach to palladium-catalyzed transformations. nih.gov Copper(I) iodide, in particular, can be used to generate (trifluoromethyl)copper species in situ, which then react with iodopyridines to yield trifluoromethylated products. researchgate.net This method has been successfully applied to the trifluoromethylation of various alkoxy-substituted iodopyridines. nih.gov

Table 2: Examples of Copper-Mediated Reactions

| Reagent System | Reactant | Product | Key Feature | Reference |

| CF3SiMe3 / CuI / KF | 2-, 3-, or 4-iodopyridines | Corresponding trifluoromethylated pyridines | In situ generation of (trifluoromethyl)copper | researchgate.net |

| Copper catalyst | Alkoxy-substituted iodopyridines | Trifluoromethylated alkoxy-pyridines | Smooth trifluoromethylation | nih.gov |

Electrophilic and Radical Functionalizations of the Pyridine Ring

Beyond reactions at the carbon-iodine bond, the pyridine ring of this compound can undergo electrophilic and radical functionalization. The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of these reactions.

Electrophilic trifluoromethylation can be challenging due to the electron-deficient nature of the pyridine ring. chemrxiv.org However, methods have been developed to achieve this, such as using hypervalent iodine reagents. wikipedia.org Radical trifluoromethylation, on the other hand, often utilizes reagents that can generate the trifluoromethyl radical, which is highly reactive. wikipedia.org

Recent research has demonstrated the 3-position-selective C–H trifluoromethylation of pyridine rings through nucleophilic activation. chemrxiv.org This involves the hydrosilylation of the pyridine ring, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.org

Regioisomeric Transformations and Halogen Shuffling

The substitution pattern of halogenated pyridines can be manipulated through processes involving metalation and subsequent halogen shuffling, leading to valuable regioisomers that may not be directly accessible. Research on related substituted pyridines provides significant insight into these transformations.

Studies on 2-chloro-6-(trifluoromethyl)pyridine (B1580974) have demonstrated a clear example of such "halogen shuffling". consensus.appepfl.ch When this substrate is treated with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at very low temperatures (-85 °C), deprotonation occurs selectively at the 3-position. Subsequent quenching with iodine yields the 3-iodo derivative. epfl.ch Remarkably, this 3-iodo compound can be quantitatively isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. epfl.ch This process highlights a powerful strategy for installing an iodine atom at different positions on the pyridine ring, which can then serve as a handle for further functionalization through reactions like halogen/metal exchange followed by electrophilic trapping. epfl.ch

Table 1: Regioisomeric Transformation of a Trifluoromethylpyridine Derivative

| Starting Material | Reagents & Conditions | Intermediate Product | Transformation | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-(trifluoromethyl)pyridine | 1. Lithium diisopropylamide (LDA), THF, -85°C 2. Iodine (I₂) | 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine | Isomerization | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | epfl.ch |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of both a trifluoromethyl group and an iodine atom on the pyridine ring imparts distinct reactivity, allowing for high chemo- and regioselectivity in complex reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom influences the reactivity of the C-I bond, making it a prime site for cross-coupling and substitution reactions.

For instance, the iodine atom in compounds like this compound is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. It can readily participate in reactions such as the Suzuki-Miyaura coupling, where the iodine is selectively replaced with an aryl or alkyl group using a palladium catalyst.

Furthermore, the position of the iodine atom is critical for the success of certain transformations. In copper-mediated trifluoromethylation reactions using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), 2-iodopyridines can be converted to their corresponding 2-(trifluoromethyl)pyridines almost quantitatively. researchgate.net However, the same reaction provides only moderate yields when starting with 3- or 4-iodopyridines, demonstrating a clear regioselective preference dictated by the position of the leaving group relative to the ring nitrogen. researchgate.net This differential reactivity underscores the high degree of chemo- and regioselectivity achievable with this class of compounds.

Table 2: Regioselective Copper-Mediated Trifluoromethylation of Iodopyridines

| Substrate | Reaction | Yield | Selectivity Note | Reference |

|---|---|---|---|---|

| 2-Iodopyridines | Displacement of iodide with (trifluoromethyl)copper | Almost quantitative | Highly favored | researchgate.net |

| 3-Iodopyridines | Displacement of iodide with (trifluoromethyl)copper | Moderate | Less reactive than 2-iodo isomer | researchgate.net |

| 4-Iodopyridines | Displacement of iodide with (trifluoromethyl)copper | Moderate | Less reactive than 2-iodo isomer | researchgate.net |

Studies on Reaction Conditions and Product Yield Optimization

Optimizing reaction conditions is paramount to maximizing product yields and ensuring the selectivity of transformations involving complex substrates like this compound. Research into related reactions offers a clear framework for this optimization process, focusing on catalysts, reagents, solvents, and temperature.

For example, in the direct trifluoromethoxylation of substituted pyridines, a reaction analogous to functionalizing the pyridine core, the choice of metal salt and oxidant is critical. researchgate.net Systematic screening revealed that silver(II) fluoride (B91410) (AgF₂) was a superior catalyst, and Selectfluor was the most effective oxidant for the transformation, significantly outperforming other silver salts and oxidants. researchgate.net The fluoride source was also found to be important, with cesium fluoride (CsF) providing the best results. researchgate.net

Table 3: Optimization of a Pyridine Functionalization Reaction

Based on the direct trifluoromethoxylation of 4-(tert-butyl)pyridine.

| Entry | Silver Salt | Oxidant | Fluoride Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | Selectfluor | CsF | 0 | researchgate.net |

| 2 | AgF₂ | Selectfluor | CsF | 62 | researchgate.net |

| 3 | AgF | Selectfluor | CsF | <10 | researchgate.net |

| 4 | Ag₂CO₃ | Selectfluor | CsF | 35 | researchgate.net |

| 5 | AgF₂ | Selectfluor II | CsF | 48 | researchgate.net |

| 6 | AgF₂ | N-Fluorobenzenesulfonimide | CsF | 25 | researchgate.net |

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-iodo-2-(trifluoromethyl)pyridine in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a definitive assignment of the substitution pattern can be achieved.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C-4, C-5, and C-6 positions of the pyridine (B92270) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of both the trifluoromethyl group and the iodine atom. The proton at C-6, being adjacent to the nitrogen atom, would typically appear at the most downfield position.

The ¹³C NMR spectrum provides further confirmation of the structure. It would display six unique carbon signals. The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic coupling constant (¹JCF). The carbon bonded to iodine (C-3) will also have a distinct chemical shift. The strong electronegativity of the CF₃ group significantly influences the chemical shifts of adjacent carbons. For instance, in related trifluoromethyl-substituted pyridines, the ¹³C signal for the CF₃ carbon appears around 123 ppm with a large C-F coupling constant (¹JCF ≈ 270 Hz), while the adjacent ring carbon (C-2) is also significantly affected (²JCCF ≈ 34 Hz). rsc.orgbeilstein-journals.org

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet provides a clear indication of the electronic environment of the CF₃ group. In similar 2-(trifluoromethyl)pyridine (B1195222) structures, the CF₃ signal typically appears in the range of -60 to -70 ppm (relative to CFCl₃). rsc.orgbeilstein-journals.org The precise chemical shift is sensitive to solvent polarity and the electronic nature of other substituents on the ring. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | Aromatic Region | Doublet of doublets | J(H4-H5), J(H4-H6) |

| H-5 | Aromatic Region | Triplet or ddd | J(H5-H4), J(H5-H6) |

| H-6 | Downfield Aromatic Region | Doublet of doublets | J(H6-H5), J(H6-H4) |

| C-2 | ~147 (quartet) | Quartet | ¹JCF ≈ 270-275, ²JCCF ≈ 30-35 |

| C-3 | ~90-100 | Singlet | - |

| C-4 | ~140 | Singlet | - |

| C-5 | ~125 | Singlet | - |

| C-6 | ~150 | Singlet | - |

| CF₃ | ~120 (quartet) | Quartet | ¹JCF ≈ 270-275 |

| ¹⁹F | -60 to -70 | Singlet | - |

Note: The predicted values are based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

Beyond simple one-dimensional spectra, advanced 2D NMR techniques are invaluable for unambiguous structural confirmation and for studying reaction mechanisms or identifying low-level impurities.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivity for positions 4, 5, and 6.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial technique for establishing the substitution pattern. It reveals correlations between protons and carbons over two or three bonds. For example, correlations would be expected between the H-4 proton and carbons C-2, C-3, and C-5, and between the H-6 proton and C-2, providing definitive evidence for the relative positions of the substituents. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): In derivatives of this compound, NOESY can be used to determine stereochemistry by identifying protons that are close in space.

These advanced methods are also powerful tools for impurity profiling. Minor signals in 2D spectra can help identify and characterize isomeric impurities or byproducts from the synthesis, which might be difficult to resolve in 1D spectra alone.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₆H₃F₃IN and a monoisotopic mass of approximately 272.93 Da. uni.lu

Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be clearly visible. The fragmentation pattern would likely be characterized by the following key losses:

Loss of an iodine atom: A prominent peak corresponding to [M-I]⁺ would be expected due to the relative weakness of the C-I bond.

Loss of a trifluoromethyl radical: A fragment corresponding to [M-CF₃]⁺ is also anticipated.

Ring Cleavage: Subsequent fragmentation of the pyridine ring would lead to smaller charged species.

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are gentler ionization techniques that would typically show a strong protonated molecular ion [M+H]⁺ at m/z 273.93. uni.lulibretexts.org High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z (monoisotopic) | Ionization Method |

| [M]⁺ | 272.93 | EI |

| [M+H]⁺ | 273.93 | ESI, APCI |

| [M+Na]⁺ | 295.92 | ESI, APCI |

| [M-I]⁺ | 146.03 | EI |

| [M-CF₃]⁺ | 203.95 | EI |

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations of Molecular Modes

Key vibrational modes would include:

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1650 cm⁻¹ range. researchgate.net Ring breathing and deformation modes occur at lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-I Stretching: The C-I stretching vibration is expected at a much lower frequency, generally in the 500-650 cm⁻¹ region.

Comparing the FT-IR and FT-Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and changes in dipole moment versus polarizability.

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, this technique is crucial for characterizing its derivatives.

For example, if this compound is used as a building block in the synthesis of more complex molecules, such as ligands for metal complexes or active pharmaceutical ingredients, X-ray diffraction of a suitable crystalline derivative would provide unequivocal proof of its structure. acs.org Studies on analogous structures, such as 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, reveal how these functionalized units pack in a crystal lattice, often directed by N-H···O hydrogen bonds and, in some cases, halogen-halogen interactions. researchgate.net Such an analysis would confirm the connectivity established by NMR and also reveal details of supramolecular assembly, which can be critical for understanding the physical properties of the material. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Iodo 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. Such calculations can predict molecular geometry, orbital energies, and reactivity descriptors. For instance, DFT studies on analogous compounds, such as 5-iodo-3-methoxy-2-(trifluoromethyl)pyridine, have been used to analyze the HOMO-LUMO gap and electron density distribution, which are crucial for predicting electrophilic reactivity . A typical DFT analysis on 3-Iodo-2-(trifluoromethyl)pyridine would involve optimizing its geometry and calculating key electronic properties.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For substituted pyridines, the MEP can highlight the electronegative nitrogen atom as a site for electrophilic attack or hydrogen bonding researchgate.net.

Fukui functions are another DFT-based concept used to identify the most reactive sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint atoms susceptible to nucleophilic, electrophilic, or radical attack. For a related compound, Fukui indices were proposed to identify the high electrophilicity of the iodine atom, suggesting its reactivity in cross-coupling reactions . A similar analysis for this compound would be critical for predicting its chemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). These predictions are invaluable for confirming chemical structures and interpreting experimental spectra idc-online.comnih.gov. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure nih.gov. Recent advancements even combine DFT with machine learning to achieve higher accuracy nih.gov. A computational study on this compound would predict its ¹H, ¹³C, and ¹⁹F NMR spectra, which could then be compared with experimental data for structural verification. For example, methods have been developed to accurately predict ¹⁹F NMR chemical shifts for a range of organofluorine compounds, which would be directly applicable here worktribe.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions mdpi.com. For a relatively rigid molecule like this compound, MD simulations could be used to study its interactions with solvent molecules or its binding mode within a biological target, such as an enzyme's active site. These simulations calculate the forces between atoms and integrate Newton's laws of motion to generate a trajectory of the system, revealing stable conformations and interaction patterns mdpi.com. However, no published MD studies were found for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies and Pharmacophore Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. If a series of derivatives of this compound were synthesized and tested for a specific activity (e.g., as fungicides or enzyme inhibitors), a QSAR model could be built frontiersin.orgnih.gov. This model would use calculated molecular descriptors to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds nih.gov.

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity nih.gov. A pharmacophore model for a set of active this compound derivatives could be used to screen large chemical databases for new potential lead compounds nih.gov. No QSAR or pharmacophore studies specific to derivatives of this compound are currently available in the literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and analyze intermediates rsc.org. For this compound, this could involve modeling its participation in reactions like Suzuki or Sonogashira cross-coupling, which are common for iodo-aromatic compounds. Theoretical calculations could clarify the step-by-step mechanism and energetic barriers, providing insights that are difficult to obtain experimentally montclair.edu. Despite the potential for such studies, no computational elucidations of reaction mechanisms involving this compound have been reported.

Applications in Advanced Organic Synthesis and Materials Science

3-Iodo-2-(trifluoromethyl)pyridine as a Versatile Synthetic Building Block

In organic synthesis, this compound is recognized for its high reactivity and selectivity, playing a pivotal role in the pharmaceutical and agrochemical industries guidechem.com. The carbon-iodine bond is a key reactive site, allowing for a variety of chemical transformations, particularly cross-coupling reactions. This enables chemists to use the molecule as a foundational piece for constructing more elaborate molecular architectures.

The compound is a valuable precursor for assembling complex heterocyclic frameworks. The iodine atom serves as an effective leaving group or a handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methodologies allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the pyridine (B92270) ring. Through these reactions, other aromatic or heterocyclic rings can be attached, leading to the creation of polycyclic systems with potential applications in medicinal chemistry and materials science. The versatility of this approach allows for the systematic modification of molecular structures to fine-tune their biological or physical properties.

The trifluoromethyl (CF3) group is a critical substituent in modern drug design and materials chemistry due to its high electronegativity, metabolic stability, and ability to increase lipophilicity researchgate.net. The incorporation of a trifluoromethyl group can significantly alter a molecule's properties researchgate.net. This compound serves as an important reagent for introducing the entire 2-(trifluoromethyl)pyridyl moiety into larger organic structures researchgate.netjst.go.jpnih.gov. The displacement of the iodide by various nucleophiles or through cross-coupling reactions effectively transfers the trifluoromethyl-containing pyridine ring onto a target scaffold researchgate.net. This strategy is a key step in the synthesis of numerous active ingredients for pharmaceuticals and agrochemicals pipzine-chem.com.

| Feature | Role in Synthesis | Relevant Applications |

| Iodine Atom | Acts as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). | Construction of complex, polycyclic heterocyclic systems. |

| Trifluoromethyl Group | Imparts unique electronic properties, metabolic stability, and lipophilicity. | Introduction of the CF3-pyridyl moiety into bioactive molecules and functional materials. |

| Pyridine Ring | Provides a core heterocyclic scaffold common in biologically active compounds. | Development of novel pharmaceuticals and agrochemicals. |

Development of Novel Reagents and Methodologies Utilizing the Compound

While this compound is a critical intermediate, its primary utility lies in its direct use as a building block rather than as a precursor for new, standalone reagents pipzine-chem.com. Methodologies have been developed that leverage its reactivity, for instance, in reactions where an in-situ generated (trifluoromethyl)copper species displaces the iodine on the pyridine ring researchgate.net. The development of such protocols highlights the compound's importance in expanding the toolkit for trifluoromethylation and the synthesis of fluorinated heterocycles, which are often challenging to prepare researchgate.netnih.gov.

Precursors for Functional Materials and Optoelectronic Applications

Beyond its role in life sciences, this compound is a valuable precursor in materials science for creating functional organic materials pipzine-chem.com. Its unique electronic profile makes it suitable for integration into systems designed for optoelectronic applications.

The combination of the polarizable iodine atom and the potent electron-withdrawing trifluoromethyl group allows for the precise tuning of the electronic and optical properties of materials pipzine-chem.com. When incorporated into larger conjugated systems, the 2-(trifluoromethyl)pyridine (B1195222) unit can influence the material's electron transport capabilities and photophysical behavior pipzine-chem.com. Research in this area has shown that introducing this compound into the structure of organic optoelectronic materials can effectively improve key parameters such as charge mobility and fluorescence quantum yield pipzine-chem.com. These enhancements provide strong support for the development of high-performance organic light-emitting diodes (OLEDs) and organic solar cells pipzine-chem.com. The synthesis of related structures, such as alkynylated 2-trifluoromethylquinolines, has demonstrated that functionalizing such halogenated heterocyclic building blocks can lead to products with intensive fluorescence and other desirable optical properties nih.gov.

| Application Area | Contribution of this compound | Resulting Property Enhancement |

| Organic Light-Emitting Diodes (OLEDs) | Serves as a building block for emitter or transport layer materials. | Improved charge mobility and fluorescence quantum yield. pipzine-chem.com |

| Organic Solar Cells | Incorporated into donor or acceptor materials to tune energy levels. | Precise control over electronic transport properties. pipzine-chem.com |

| Functional Polymers | Used as a monomer or functionalizing agent. | Creation of materials with tailored optical and electronic characteristics. |

Applications in Medicinal Chemistry and Agrochemical Development

Utilization as a Key Intermediate in Drug Discovery and Development

3-Iodo-2-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the iodine atom facilitates various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental techniques in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. This allows for the strategic construction of complex molecular frameworks with specific physiological activities. pipzine-chem.com

The trifluoromethylpyridine moiety is a key structural motif found in numerous active pharmaceutical and agrochemical ingredients. nih.gov The this compound structure acts as a foundational scaffold, or building block, from which a wide array of derivatives can be synthesized. By modifying the molecule at the site of the iodine atom or other positions on the pyridine (B92270) ring, researchers can systematically alter its properties to optimize for biological targets. This approach is a cornerstone of modern drug design, where modifying molecular scaffolds with specific chemical groups is used to enhance biological and physicochemical properties. dntb.gov.uanih.gov

The trifluoromethyl (CF3) group is a distinctive substituent known for its strong electron-withdrawing nature and significant impact on a molecule's properties. researchgate.net Its incorporation into drug candidates is a widely used strategy to fine-tune physicochemical characteristics and enhance binding affinity. dntb.gov.uaresearchgate.net

One of the most critical effects of the trifluoromethyl group is the enhancement of lipophilicity—a measure of a compound's ability to dissolve in fats, oils, and lipids. mdpi.com This property is crucial for a drug's ability to cross biological membranes to reach its site of action. nih.gov The CF3 group increases the lipophilicity of molecules, which can lead to improved membrane permeability and bioavailability. researchgate.netmdpi.com The strength of the carbon-fluorine bonds within the CF3 group also contributes to increased metabolic stability, potentially prolonging a drug's half-life in the body. researchgate.net

| Property Influenced by CF3 Group | Description | Impact on Pharmacological Agents |

| Lipophilicity | The ability of a compound to dissolve in fats and lipids. The CF3 group has a Hansch π value of +0.88, indicating a significant contribution to lipophilicity. mdpi.com | Enhances the ability of a drug to permeate cell membranes and cross barriers like the blood-brain barrier. mdpi.com |

| Metabolic Stability | The resistance of a compound to being broken down by metabolic processes. | The high strength of C-F bonds can make the molecule more resistant to degradation, increasing its duration of action. researchgate.net |

| Binding Affinity | The strength of the interaction between a drug and its biological target. | The high electronegativity of fluorine atoms can improve hydrogen bonding and electrostatic interactions with biological targets. researchgate.net |

Investigation of Biological Activity and Molecular Interactions

The trifluoromethylpyridine scaffold, for which this compound is a key precursor, has been incorporated into various compounds to investigate their biological effects. These investigations often focus on interactions with specific molecular targets like enzymes and receptors.

Derivatives of trifluoromethylpyridine have shown significant potential as enzyme inhibitors. The unique electronic properties of the scaffold can be leveraged to design molecules that fit into the active sites of specific enzymes, blocking their function. For example, novel phenoxy-(trifluoromethyl)pyridine derivatives have been synthesized and identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in weed management. nih.gov In a separate line of research, newly synthesized cyanopyridone and pyrido[2,3-d]pyrimidine compounds featuring a trifluoromethylphenyl group demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key enzymes in cancer therapy. mdpi.com

| Compound Class | Target Enzyme(s) | Therapeutic/Application Area |

| Phenoxy-(trifluoromethyl)pyridine derivatives | Protoporphyrinogen Oxidase (PPO) | Herbicides for weed management nih.gov |

| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2 and HER-2 | Anticancer agents mdpi.com |

By inhibiting specific enzymes, compounds derived from the this compound scaffold can modulate entire biochemical pathways. The PPO inhibitors developed from phenoxypyridine structures, for instance, act by blocking the chlorophyll synthesis process. nih.gov This disruption of a critical photosynthetic pathway ultimately leads to weed death. nih.gov Similarly, the dual VEGFR-2/HER-2 inhibitors interfere with signaling pathways that are crucial for tumor growth and proliferation, highlighting the potential of this chemical class in developing targeted cancer therapies. mdpi.com

Potential as a Radiopharmaceutical Precursor (e.g., using Iodine-123)

The presence of an iodine atom in the this compound structure makes it an attractive precursor for the synthesis of radiopharmaceuticals. The stable iodine atom can be chemically replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I).

Iodine-123 is a radioisotope widely used in nuclear medicine for diagnostic imaging with single-photon emission computed tomography (SPECT). nih.govwikipedia.org It has a nearly ideal half-life of 13.22 hours and emits gamma radiation at 159 keV, which is efficiently detected by gamma cameras. wikipedia.org

By labeling a biologically active molecule derived from this compound with ¹²³I, a radiotracer can be created. This tracer, when administered, would travel to its biological target, and the emitted gamma rays would allow for non-invasive imaging of the target's location and concentration in the body. This strategy has been successfully applied to other iodo-pyridine compounds. For example, 5-[¹²³I]iodo-A-85380 has been developed as a SPECT agent for the non-invasive study of nicotinic acetylcholine receptors in the brain. nih.gov This demonstrates the viability of using iodo-pyridine scaffolds like this compound as precursors for novel diagnostic imaging agents. nih.govresearchgate.net

Role in Agrochemical Research and Development

The compound this compound is a significant intermediate in the field of organic synthesis, particularly for the development of new agrochemicals. pipzine-chem.com Its unique structure, featuring both a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a valuable building block for creating complex molecules with desired biological activities. pipzine-chem.com

The trifluoromethyl (CF3) group is a key feature in many modern pesticides. chigroup.site Its strong electron-withdrawing nature can enhance the biological efficacy and environmental stability of the final pesticide molecule. pipzine-chem.com This group can improve the interaction between the pesticide and its target enzyme or receptor within the pest organism, leading to heightened activity. pipzine-chem.com Consequently, this can allow for lower application rates, reducing the potential environmental impact. pipzine-chem.com

The iodine atom at the 3-position of the pyridine ring serves as a versatile synthetic handle. It allows for the introduction of various other functional groups through well-established chemical reactions, most notably transition metal-catalyzed cross-coupling reactions. This synthetic flexibility is crucial for agrochemical researchers aiming to systematically modify structures to optimize pesticidal activity against specific weeds, insects, or fungi. While numerous trifluoromethylpyridine-containing agrochemicals are on the market, many are synthesized from chlorinated precursors like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) or 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). jst.go.jpnih.gov However, the use of iodinated pyridines represents a key synthetic strategy for building the trifluoromethylpyridine core of certain agrochemicals. jst.go.jpresearchgate.net

This compound functions as a crucial starting material for the synthesis of new-generation pesticides, including herbicides and insecticides. pipzine-chem.com The reactivity of the carbon-iodine bond allows for the strategic construction of more complex molecules, which is a fundamental aspect of discovering new active ingredients for crop protection.

A practical illustration of the synthetic utility of iodo-trifluoromethyl-pyridines is found in the synthesis of intermediates for modern insecticides. For instance, a structurally similar compound, 5-iodo-2-trifluoromethyl pyridine, is used as a key reactant in a patented method to produce an intermediate for the insecticide Sulfoxaflor. google.com This synthesis showcases how the iodo-substituted trifluoromethylpyridine core can be elaborated into a more complex structure required for insecticidal activity. Although this example uses a constitutional isomer of the subject compound, the chemical principles and synthetic strategy are directly relevant.

The table below details a specific, documented example of a closely related iodo-trifluoromethyl-pyridine used in the synthesis of a key intermediate for a commercial pesticide. This illustrates the role such compounds play in the development of new crop protection agents.

| Starting Material | Reaction | Product | Resulting Agrochemical Class | Significance of the Iodo-Trifluoromethyl-Pyridine Intermediate |

|---|---|---|---|---|

| 5-Iodo-2-trifluoromethyl pyridine | Reaction with methyl ethyl sulfide in the presence of a catalyst. google.com | 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine (Sulfoxaflor Intermediate) google.com | Insecticide | Serves as the foundational building block containing the critical trifluoromethylpyridine moiety, with the iodine atom enabling the key carbon-carbon bond formation to build the rest of the molecule. google.com |

The development of novel herbicides and pesticides containing the trifluoromethylpyridine fragment remains an active area of research. chigroup.site The strategic use of versatile intermediates like this compound is central to these efforts, providing a reliable pathway to novel structures with potent herbicidal and insecticidal properties.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms represents a significant leap forward in the production of 3-iodo-2-(trifluoromethyl)pyridine and its derivatives. These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for high-throughput screening of reaction conditions.

Flow chemistry, with its characteristic high surface-to-volume ratios and excellent heat and mass transfer, is particularly well-suited for reactions involving trifluoromethylation and iodination, which can be highly exothermic and require precise temperature control. uc.pt The continuous nature of flow processes allows for the safe, on-demand generation and immediate use of reactive intermediates, minimizing the risks associated with their storage and handling. nih.gov For instance, the electrochemical generation of (difluoroiodo)arene intermediates in a flow system has been demonstrated as a safe and scalable method for fluorination, a principle that can be extended to the synthesis of related compounds. nih.gov

Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery of new derivatives of this compound by systematically varying reactants and conditions. This approach is invaluable for exploring the structure-activity relationships (SAR) of new pharmaceutical candidates and materials.

Sustainable and Green Chemistry Approaches to Synthesis

A growing emphasis on environmental responsibility is steering the development of more sustainable and green synthetic routes to this compound. Key areas of focus include the use of less toxic reagents, solvent minimization, and the development of catalytic processes that reduce waste.

One promising strategy involves the direct C-H functionalization of the pyridine (B92270) ring, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. researchgate.net While challenging, regioselective C-H trifluoromethylation and iodination are active areas of research. Another green approach is the use of more benign trifluoromethylating agents to replace traditional, often harsh, reagents. For example, the use of trifluoroacetic acid immobilized on magnetic nanoparticles presents a reusable and more environmentally friendly option for certain trifluoromethylation reactions. researchgate.net

Furthermore, research into catalytic systems that can be recycled and reused is a cornerstone of green chemistry. The development of heterogeneous catalysts for the synthesis of trifluoromethylpyridines is an ongoing effort that promises to reduce the environmental impact of their production. nih.gov

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. The iodine atom at the 3-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are instrumental in creating diverse molecular architectures. researchgate.net

Current research is focused on developing catalysts with higher activity, selectivity, and broader substrate scope. This includes the design of new phosphine (B1218219) ligands for palladium catalysts to improve the efficiency of cross-coupling reactions. beilstein-journals.org Additionally, the use of earth-abundant and less toxic metals as catalysts, such as copper and iron, is a significant trend. researchgate.net For instance, copper-catalyzed trifluoromethylation reactions using reagents like methyl chlorodifluoroacetate/KF/CuI have been shown to be effective and economical. researchgate.net

Photoredox catalysis is also emerging as a powerful tool for the functionalization of pyridine rings under mild conditions. acs.orgunimi.it This methodology allows for the generation of radical intermediates that can participate in a variety of transformations, opening up new avenues for the late-stage functionalization of complex molecules containing the this compound scaffold. unimi.it

Expanding Biological and Material Science Applications

The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the iodine atom make this compound an attractive scaffold for the development of new bioactive molecules and functional materials.

In medicinal chemistry, derivatives of this compound are being explored for a wide range of therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Research is ongoing to synthesize and evaluate novel derivatives for their potential as enzyme inhibitors, receptor modulators, and antiviral or anti-inflammatory agents. For example, trifluoromethyl-substituted pyridines have shown activity against viruses like HIV and tobacco mosaic virus.

In material science, the focus is on incorporating the this compound moiety into organic semiconductors, liquid crystals, and other functional materials. The strong electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties of π-conjugated systems, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org The ability to functionalize the pyridine ring via the iodo group allows for the construction of complex, multi-component systems with tailored properties. beilstein-journals.org

Advanced Computational Tools for Predictive Research and Design

Advanced computational tools are playing an increasingly vital role in the research and design of new molecules based on the this compound framework. Quantum-chemical calculations, such as Density Functional Theory (DFT), are being used to predict the geometric and electronic properties of novel derivatives, providing insights into their reactivity and potential applications. researchgate.net

Computational studies can aid in:

Predicting Reaction Outcomes: By modeling reaction mechanisms, it is possible to predict the regioselectivity and stereoselectivity of reactions, guiding the design of more efficient synthetic strategies. researchgate.net

Understanding Structure-Activity Relationships (SAR): Molecular modeling and docking studies can help to elucidate how derivatives of this compound interact with biological targets, facilitating the design of more potent and selective drug candidates.

Designing Novel Materials: Computational screening can be used to predict the electronic and optical properties of new materials incorporating the this compound core, accelerating the discovery of materials with desired functionalities. researchgate.net

The synergy between computational prediction and experimental validation is expected to significantly accelerate the pace of innovation in the field.

Q & A

Q. Methodological Notes

- Characterization : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm structure and purity .

- Reaction Monitoring : TLC or GC-MS tracks intermediate formation, especially in multi-step syntheses.

- Safety Protocols : Regularly calibrate fume hood airflow and conduct hazard assessments for iodine waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.